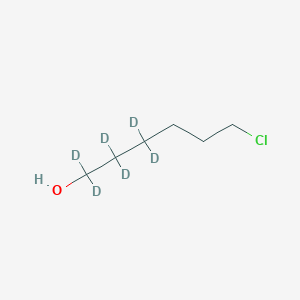

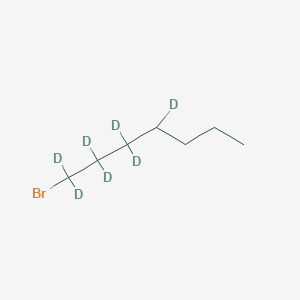

1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

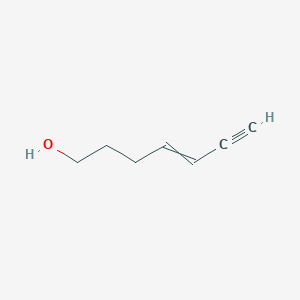

The synthesis of related bromo compounds often involves reactions with alkyne molecules, leading to products with complex ring structures or the insertion of alkynes into Al-C bonds. For example, the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne afforded a product through a mechanism involving the insertion of alkyne molecules into Al-C bonds, highlighting a method that could potentially be adapted for the synthesis of 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Agou et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of bromo compounds reveals complex interactions and formations. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide demonstrates how bromo compounds can form structures with specific stereochemistry and crystal configurations, which might provide insights into the structural analysis of 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Bromo compounds participate in a variety of chemical reactions, offering pathways to synthesize diverse organic molecules. For instance, 1-bromo-1-lithioethene has been used as a reagent in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols in moderate to excellent yield. This reactivity could be relevant for understanding the chemical reactions involving 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of bromo compounds, such as their crystalline structures and lamellar packing, can be studied through techniques like ultrahigh vacuum scanning tunneling microscopy. Such studies have elucidated the structural properties of self-assembled monolayers of bromoalkanes, which could be analogous to understanding the physical properties of 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Florio et al., 2008).

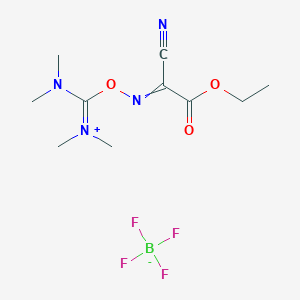

Chemical Properties Analysis

The chemical properties of bromo compounds, including their reactivity and interactions with other molecules, provide a foundation for synthesizing a wide range of organic molecules. For example, the use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates showcases the versatility of bromo compounds in synthesis, suggesting similar possibilities for 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Wang, Lu, & Zhang, 2010).

Scientific Research Applications

Reaction Intermediates

The compound has been identified as a reaction intermediate in the formation of specific organic structures. For instance, in a study by Morf and Szeimies (1986), the reaction of a similar bromo-compound with n-butyllithium in ether was discussed, suggesting that "1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane" could serve as a valuable intermediate in organic synthesis due to its reactivity and potential for transformation into complex molecules Morf & Szeimies, 1986.

Ring Expansions and Insertions

Research has demonstrated the compound's role in facilitating ring expansions. For example, Agou et al. (2015) described the treatment of a bromo-compound with alkyne molecules, leading to the formation of expanded ring structures. This highlights its utility in generating new cyclic compounds with potential applications in material science and pharmaceutical synthesis Agou et al., 2015.

Structural Elucidation and Organic Synthesis

The compound has been utilized in studies focusing on the structural properties of organic molecules and their reactions. For example, Dewar and Fahey (1963) explored the electrophilic addition of deuterium halides to olefins, suggesting that "1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane" could be used to understand the mechanisms of addition reactions in organic chemistry, providing insights into the formation of bromo-derivatives and their stereochemistry Dewar & Fahey, 1963.

properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FKODDHCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.